3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Overview
Description
This would typically involve identifying the compound’s chemical structure, functional groups, and any notable features.
Synthesis Analysis
This would involve outlining the steps, reagents, and conditions needed to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile involves condensation reactions that yield diverse pyrazole derivatives, which are analyzed for their molecular conformation and crystal structure. For instance, a study details the synthesis of a related compound via the condensation of trans anethole with diarylnitrilimine, exploring its twisted conformation and the angles between the pyrazole group and aromatic subunits (Soumane et al., 2016). Another research effort focuses on the synthesis and crystal structures of N-substituted pyrazolines, further elucidating the dihedral angles formed between the pyrazole and substituted rings (Loh et al., 2013).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of derivatives of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile. One study synthesized pyrazoline derivatives and tested their biological activity against various bacteria and fungi, revealing some compounds exhibited moderate activity at specific concentrations (Guna et al., 2015).
Anticancer and Antioxidant Activity
The potential anticancer and antioxidant activities of pyrazole derivatives have also been explored. A study synthesized a series of heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, which were evaluated as antioxidants. Some compounds showed activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).
Molecular Docking Studies
Molecular docking and quantum chemical calculations have been employed to understand the interaction mechanisms of pyrazole derivatives at the molecular level. One such study provides insights into the molecular structure, spectroscopic data, and biological effects based on molecular docking results, highlighting the importance of specific molecular features for biological activity (Viji et al., 2020).
Safety And Hazards
This would involve identifying any risks associated with handling the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve identifying potential applications for the compound and areas for further research.
Please consult with a qualified professional or refer to relevant scientific literature for detailed information. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISKGMLVBKBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970777 | |
Record name | [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | |
CAS RN |
55432-07-0 | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55432-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055432070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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